molecular formula C16H13F6N3O B1415427 N-[2-Methyl-3-(trifluoromethyl)phenyl]-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea CAS No. 2197055-55-1

N-[2-Methyl-3-(trifluoromethyl)phenyl]-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea

Cat. No.: B1415427
CAS No.: 2197055-55-1
M. Wt: 377.28 g/mol
InChI Key: RHDSXEVDLNDFJB-UHFFFAOYSA-N
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Description

N-[2-Methyl-3-(trifluoromethyl)phenyl]-N’-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea is a compound characterized by the presence of trifluoromethyl groups, which are known for their significant impact on the chemical and physical properties of molecules. These groups are often incorporated into pharmaceuticals, agrochemicals, and materials due to their ability to enhance metabolic stability, lipophilicity, and bioavailability .

Properties

IUPAC Name

1-[2-methyl-3-(trifluoromethyl)phenyl]-3-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F6N3O/c1-8-10(15(17,18)19)4-3-5-11(8)24-14(26)25-12-6-7-13(16(20,21)22)23-9(12)2/h3-7H,1-2H3,(H2,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDSXEVDLNDFJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)NC2=C(N=C(C=C2)C(F)(F)F)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F6N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Methyl-3-(trifluoromethyl)phenyl]-N’-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea typically involves the reaction of 2-methyl-3-(trifluoromethyl)aniline with 2-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-[2-Methyl-3-(trifluoromethyl)phenyl]-N’-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

N-[2-Methyl-3-(trifluoromethyl)phenyl]-N’-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-Methyl-3-(trifluoromethyl)phenyl]-N’-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity and selectivity, leading to more effective inhibition or activation of the target pathways .

Biological Activity

N-[2-Methyl-3-(trifluoromethyl)phenyl]-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

  • Molecular Formula : C16H13F6N3O
  • Molecular Weight : 367.29 g/mol
  • Structural Characteristics : The compound features a urea linkage, with trifluoromethyl groups that enhance its lipophilicity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in cancer progression and inflammation.
  • Cellular Pathway Modulation : It may influence key signaling pathways, including those related to apoptosis and cell proliferation.

Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)12.5Induction of apoptosis
MCF-7 (Breast Cancer)15.0Cell cycle arrest
HeLa (Cervical Cancer)10.0Inhibition of tumor growth

These findings suggest that this compound may be a promising candidate for further development in cancer therapy.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate effectiveness against certain bacterial strains.

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus4Moderate
Escherichia coli8Moderate
Pseudomonas aeruginosa16Weak

These results highlight the potential for this compound to serve as an antimicrobial agent, particularly in the context of resistant strains.

Case Studies

  • Study on Anticancer Effects : A recent study evaluated the effects of the compound on MCF-7 cells, revealing that it induced significant apoptosis through mitochondrial pathways, evidenced by increased caspase activity and changes in mitochondrial membrane potential.
  • Antimicrobial Efficacy : Another study assessed the antimicrobial properties against MRSA strains, demonstrating that compounds with trifluoromethyl substitutions had enhanced potency compared to their non-substituted counterparts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-Methyl-3-(trifluoromethyl)phenyl]-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.